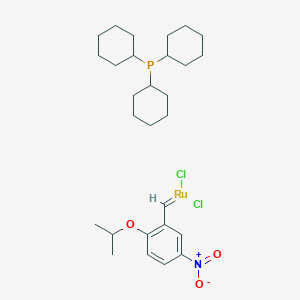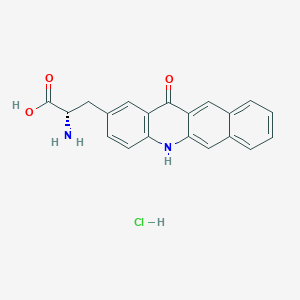
Fmoc-L-Orn(DMOAcC)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-L-Orn(DMOAcC)-OH” is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . This compound is used in peptide synthesis, particularly in the production of azidopeptides . The Fmoc group is a common protecting group used in the synthesis of peptides, and it can be removed under basic conditions .
Synthesis Analysis
The synthesis of Fmoc azido amino acids, including this compound, involves several reaction pathways . The process includes the preparation of a set of five Fmoc azido amino acids: β-azido L-alanine and D-alanine, -azido L-homoalanine, -azido L-ornithine, and -azido L-lysine . The synthesis can be completed within a week or two, and the costs are user-friendly .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with the Fmoc group providing steric hindrance that protects the amino acid during peptide synthesis . The exact structure would depend on the specific configuration of the ornithine derivative and the placement of the Fmoc group.Chemical Reactions Analysis
In the context of peptide synthesis, this compound can undergo various chemical reactions. For instance, the Fmoc group can be removed under basic conditions, allowing the ornithine derivative to react with other amino acids or peptides . Additionally, the azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition .Mécanisme D'action
The mechanism of action of “Fmoc-L-Orn(DMOAcC)-OH” in peptide synthesis involves the selective protection and deprotection of the amino acid. The Fmoc group protects the amino acid during the coupling reactions, and it can be selectively removed under basic conditions when the amino acid needs to react .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-5-[acetyl-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-20(37)36(18-21-15-32(38)45-29-17-31(43-3)30(42-2)16-26(21)29)14-8-13-28(33(39)40)35-34(41)44-19-27-24-11-6-4-9-22(24)23-10-5-7-12-25(23)27/h4-7,9-12,15-17,27-28H,8,13-14,18-19H2,1-3H3,(H,35,41)(H,39,40)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWIIHUNVOTCX-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)



![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)






